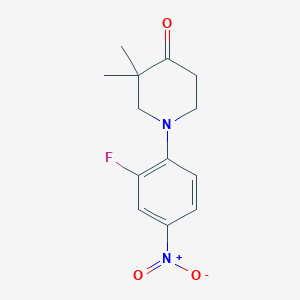
1-(2-Fluoro-4-nitrophenyl)-3,3-dimethylpiperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-4-nitrophenyl)-3,3-dimethylpiperidin-4-one is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a piperidin-4-one moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-4-nitrophenyl)-3,3-dimethylpiperidin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The fluorine atom is introduced via a nucleophilic aromatic substitution reaction, where a suitable fluorinating agent, such as potassium fluoride, is used.
Piperidine Ring Formation: The formation of the piperidine ring is achieved through a cyclization reaction, often involving the use of a base such as sodium hydride or potassium tert-butoxide.
Ketone Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Fluoro-4-nitrophenyl)-3,3-dimethylpiperidin-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Major Products
Reduction: 1-(2-Fluoro-4-aminophenyl)-3,3-dimethylpiperidin-4-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(2-Fluoro-4-nitrophenyl)-3,3-dimethylpiperidin-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-4-nitrophenyl)-3,3-dimethylpiperidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)-3,3-dimethylpiperidin-4-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine and nitro groups can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluoro-4-nitrophenyl)-3,3-dimethylpiperidin-4-one can be compared with other similar compounds, such as:
1-(2-Fluoro-4-nitrophenyl)piperazine: Similar structure but with a piperazine ring instead of a piperidin-4-one moiety.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a furan ring instead of a piperidine ring.
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A spiro compound with a different ring system.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to these similar compounds.
Eigenschaften
CAS-Nummer |
648921-00-0 |
|---|---|
Molekularformel |
C13H15FN2O3 |
Molekulargewicht |
266.27 g/mol |
IUPAC-Name |
1-(2-fluoro-4-nitrophenyl)-3,3-dimethylpiperidin-4-one |
InChI |
InChI=1S/C13H15FN2O3/c1-13(2)8-15(6-5-12(13)17)11-4-3-9(16(18)19)7-10(11)14/h3-4,7H,5-6,8H2,1-2H3 |
InChI-Schlüssel |
IGFCNQJWDUQCOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CCC1=O)C2=C(C=C(C=C2)[N+](=O)[O-])F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Piperidinecarboxamide, N-(4-hydroxybenzoyl)-4-[(phenylthio)methyl]-](/img/structure/B15170110.png)
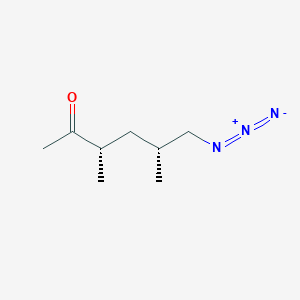
![1-[4-(2,4-Dimethylpent-3-en-2-yl)phenyl]ethan-1-one](/img/structure/B15170119.png)
![6-{2-Amino-6-[4-(dimethylamino)phenyl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15170123.png)
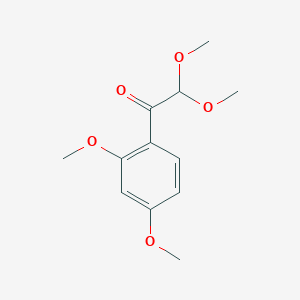
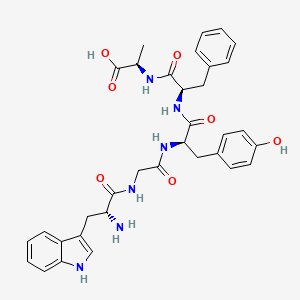
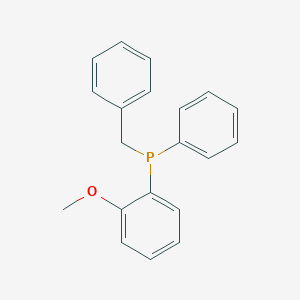
![(5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B15170156.png)
![5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide](/img/structure/B15170163.png)

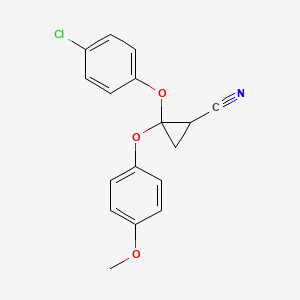
![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)azetidin-2-one](/img/structure/B15170181.png)
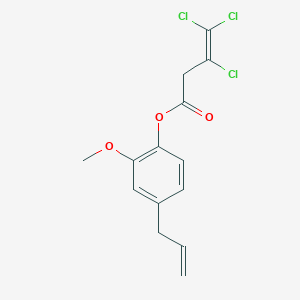
![(1R,6R)-7,7-dimethylbicyclo[4.2.0]octan-2-one](/img/structure/B15170192.png)
